2-Methoxybenzoyl isocyanate chemical properties and molecular structure
2-Methoxybenzoyl isocyanate chemical properties and molecular structure
An In-depth Technical Guide to 2-Methoxybenzoyl Isocyanate: Properties, Reactivity, and Applications
Introduction: A Versatile Synthon in Modern Chemistry
2-Methoxybenzoyl isocyanate is a highly reactive aromatic isocyanate that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a methoxy group ortho to the reactive isocyanate moiety, imparts distinct chemical properties that make it a valuable tool for researchers and drug development professionals. The electrophilic nature of the isocyanate group allows it to readily react with a wide range of nucleophiles, providing a robust platform for the construction of complex molecular scaffolds.[1][2] This guide offers a comprehensive exploration of the core chemical properties, molecular structure, reactivity, and key applications of 2-methoxybenzoyl isocyanate, providing field-proven insights for its effective utilization in a laboratory setting.
Molecular Structure and Identification
The foundational characteristics of 2-methoxybenzoyl isocyanate are rooted in its specific arrangement of atoms and functional groups.
Nomenclature and Chemical Identifiers
-
Systematic (IUPAC) Name: 1-isocyanato-2-methoxybenzene[3]
-
Common Synonyms: 2-Methoxyphenyl isocyanate, o-Anisyl isocyanate, o-Methoxyphenyl isocyanate[3]
-
CAS Number: 700-87-8[3]
-
Molecular Formula: C₈H₇NO₂[3]
-
Molecular Weight: 149.15 g/mol [3]
Structural Framework
The molecule consists of a benzene ring substituted with an isocyanate group (-N=C=O) and a methoxy group (-OCH₃) on adjacent carbon atoms (ortho position).[3] This arrangement is critical to its reactivity and conformational behavior. The isocyanate group is the primary site of chemical reactivity, while the methoxy group can influence the electronic properties of the aromatic ring and may play a role in directing certain reactions or stabilizing intermediates.
Caption: Molecular structure of 2-Methoxybenzoyl isocyanate.
Physicochemical and Spectroscopic Properties
A clear understanding of the physical and spectroscopic properties is essential for the safe handling, purification, and characterization of this compound.
Physical Properties
The key physicochemical data for 2-methoxybenzoyl isocyanate are summarized in the table below. The compound is notably sensitive to moisture, which can lead to its degradation.[4]
| Property | Value | Reference |
| Molecular Weight | 149.15 g/mol | [3] |
| Appearance | Solid / Liquid | |
| Boiling Point | 231-232 °C | [5] |
| Density | ~1.060 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | ~1.5285 | [5] |
| Flash Point | >110 °C (>230 °F) | [6] |
| Topological Polar Surface Area | 38.7 Ų | [3] |
| XLogP3 | 2.7 | [3] |
| Stability | Moisture sensitive | [4] |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of 2-methoxybenzoyl isocyanate.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a very strong and sharp absorption band around 2250-2280 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the -N=C=O (isocyanate) group.[7] Additional bands corresponding to the aromatic C=C stretching, C-H stretching, and the C-O stretching of the methoxy group are also expected.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons between 6.8 and 7.5 ppm. A singlet corresponding to the three protons of the methoxy (-OCH₃) group would appear around 3.8 ppm.[9]
-
¹³C NMR: The carbon spectrum is distinguished by a signal for the isocyanate carbon (-NCO) in the range of 120-130 ppm. Aromatic carbons and the methoxy carbon (~55 ppm) would also be present.[9][10]
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass of 149.05 Da.[3][11]
Synthesis and Reactivity
The synthetic utility of 2-methoxybenzoyl isocyanate is defined by its preparation methods and its predictable, yet potent, reactivity.
Synthesis Pathways
While the traditional synthesis of isocyanates involves the use of highly toxic phosgene, modern chemistry emphasizes greener, phosgene-free alternatives.[12] Viable routes for synthesizing aryl isocyanates like 2-methoxybenzoyl isocyanate include:
-
Reaction of Benzamide with Oxalyl Chloride: This method involves treating the corresponding benzamide (2-methoxybenzamide) with oxalyl chloride, providing a safer alternative to phosgenation.[12]
-
Curtius Rearrangement: The thermal or photochemical rearrangement of a benzoyl azide (2-methoxybenzoyl azide) can produce the isocyanate with the loss of nitrogen gas.[12]
-
From Benzoyl Chloride and Sodium Cyanate: This pathway offers a direct and greener approach, often facilitated by a catalyst.[12]
Caption: General reaction of 2-methoxybenzoyl isocyanate with a nucleophile.
Applications in Research and Drug Development
The predictable reactivity of 2-methoxybenzoyl isocyanate makes it a valuable reagent in several advanced scientific applications.
Chemoselective Amine Protection
One of the most powerful applications is its use as a chemoselective protecting group for amines. [13]The reaction with a primary or secondary amine forms a highly stable urea linkage that is resistant to a wide range of acidic and alkaline conditions. [14]This stability allows other chemical transformations to be performed on the molecule without affecting the protected amine. Subsequently, the amine can be regenerated under specific conditions, making it an effective multitasking reagent in complex syntheses, particularly in peptide chemistry. [14][13]
Synthon for Bioactive Heterocycles
Benzoyl isocyanates are key building blocks for synthesizing a diverse range of heterocyclic compounds that are prevalent in medicinal chemistry. [1][2]By reacting with various nucleophiles, they can initiate reaction cascades that lead to the formation of scaffolds such as:
-
N-Benzoyl Ureas: Many derivatives exhibit potent anticancer activity by inhibiting key kinases in cell signaling pathways. [2]* Quinazolinediones: These fused heterocyclic systems, with significant biological activities, can be synthesized via an acylation-cyclization sequence starting from an anthranilic acid ester. [1]
Development of Chemical Probes
In modern drug discovery, identifying the biological targets of small molecules is a critical step. The defined reactivity of the isocyanate group allows it to be used in "isocyanate-mediated chemical tagging" (IMCT). [15]This strategy enables the covalent attachment of chemical tags (like biotin for pulldowns or fluorescent reporters) onto drug-like molecules that contain nucleophilic groups (amines, alcohols, thiols), facilitating target identification and validation studies. [15]
Safety, Handling, and Storage
Due to its high reactivity and toxicity, strict adherence to safety protocols is mandatory when working with 2-methoxybenzoyl isocyanate.
Hazard Profile
This chemical is classified as hazardous and presents multiple risks:
-
Acute Toxicity: Toxic or harmful if swallowed, inhaled, or in contact with skin. [4][16]* Irritation: Causes serious eye irritation and skin irritation. [4][16]It is also a lachrymator (causes tearing). [4]* Sensitization: May cause allergic skin reactions and allergy or asthma-like symptoms or breathing difficulties if inhaled. [17]The respiratory system is a primary target organ. [4]
Experimental Protocol: Safe Handling and Storage
A self-validating system of protocols must be in place to ensure user safety and reagent integrity.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient ventilation to minimize inhalation exposure. [16][18]2. Personal Protective Equipment (PPE): A complete PPE ensemble is required:
-
Eye Protection: Chemical safety goggles and a full-face shield. * Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber). Thin latex gloves are not suitable. [17][19] * Body Protection: A flame-resistant lab coat and closed-toe shoes. Disposable overalls may be used for larger quantities. [19]3. Dispensing and Use:
-
Work under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox to prevent contact with atmospheric moisture. [16] * Use only clean, dry glassware.
-
Avoid all contact with skin, eyes, and clothing. [4]Do not breathe dust or vapor. [16]4. Storage:
-
Store in a tightly sealed container, preferably the original manufacturer's packaging, under an inert gas. [16] * Keep in a cool, dry, and well-ventilated area away from incompatible materials. [16] * Refrigeration (2-8°C) is often recommended for long-term stability. 5. Incompatible Materials: Keep strictly away from water, acids, strong bases, alcohols, amines, and strong oxidizing agents. [4]6. Waste Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter the environment. [4]
-
Representative Experimental Protocol: Synthesis of an N-Aryl-N'-(2-methoxybenzoyl)urea
This protocol details a general procedure for the reaction of 2-methoxybenzoyl isocyanate with an aromatic amine, a cornerstone reaction in medicinal chemistry. [2] Objective: To synthesize an N-aryl-N'-(2-methoxybenzoyl)urea via nucleophilic addition.
Materials:
-
2-Methoxybenzoyl isocyanate (1.0 eq)
-
Substituted Aniline (e.g., 4-chloroaniline) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard, dry laboratory glassware
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve 2-methoxybenzoyl isocyanate (e.g., 1.0 mmol, 149 mg) in 5 mL of anhydrous THF under a positive pressure of nitrogen.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction.
-
Nucleophile Addition: In a separate dry flask, dissolve the substituted aniline (1.0 mmol) in 3 mL of anhydrous THF. Using a syringe, add this solution dropwise to the stirred isocyanate solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Work-up: Upon completion, quench the reaction by slowly adding 10 mL of deionized water. The product will often precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ether or hexane to remove any unreacted starting material. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-aryl-N'-(2-methoxybenzoyl)urea.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR spectroscopy, and Mass Spectrometry.
References
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2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
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2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: Conformers, vibration structure and multiplet Fermi resonance | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC. (2023, December 5). Retrieved from [Link]
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The Thermodynamic Parameters of Reactions of Phenyl Isocyanate with Methanol Associates - ResearchGate. (2023, April 10). Retrieved from [Link]
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Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Publishing. (n.d.). Retrieved from [Link]
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-
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Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022, June 23). Retrieved from [Link]
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